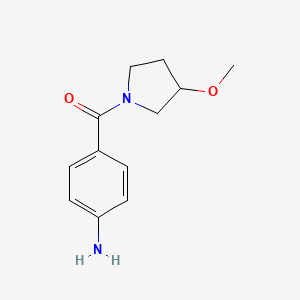![molecular formula C7H8N4S B13840719 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione CAS No. 7403-34-1](/img/structure/B13840719.png)
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate. Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidopyrimidines depending on the nucleophile used.
科学的研究の応用
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiproliferative agent, antioxidant, anti-inflammatory, and antimicrobial agent.
Industry: It can be used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
作用機序
The mechanism of action of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like phosphodiesterase and dihydrofolate reductase by binding to their active sites, thereby preventing their normal function.
Pathways Involved: It affects cellular pathways related to cell proliferation, inflammation, and microbial growth.
類似化合物との比較
Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Purines: Structurally similar to pyrimidopyrimidines, purines are also bicyclic compounds with nitrogen atoms in the rings.
Pteridines: These compounds are isomeric to pyrimidopyrimidines and are found in nucleic acids and folic acids.
Uniqueness
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
7403-34-1 |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC名 |
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N4S/c1-4-8-2-5-3-9-7(12)11-6(5)10-4/h2H,3H2,1H3,(H2,8,9,10,11,12) |
InChIキー |
QCSNCGOSMIVGTN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2CNC(=S)NC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


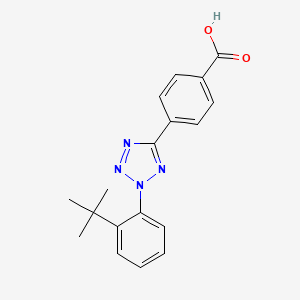


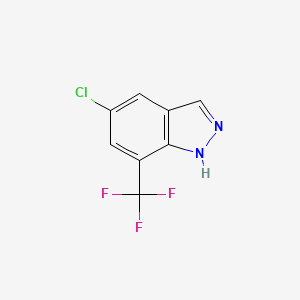
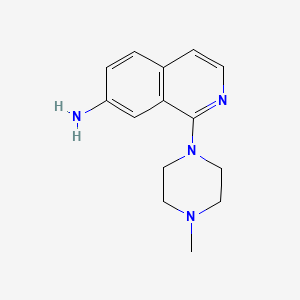
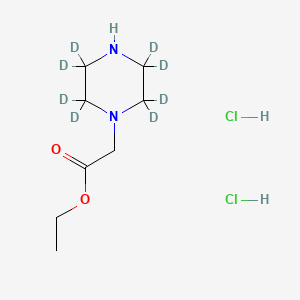
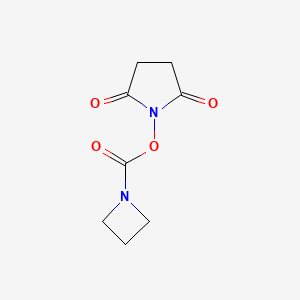
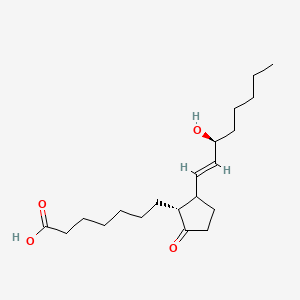
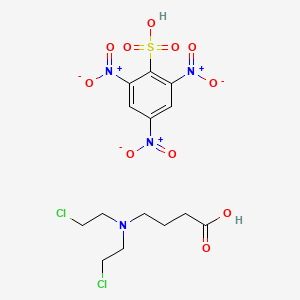
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
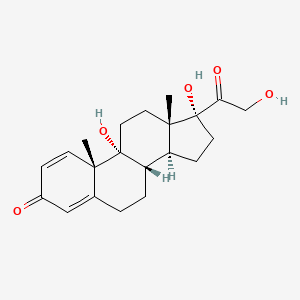
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)

